2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The synthesis of this compound involves adding 1-time 2-chloro-N-p-nitrophenylacetamide, 1-3 parts by weight of dichloromethane and 1-5 parts by weight of water to 1-4 parts by mole of an alkaline catalyst into a reactor . The temperature is controlled to be 25-30 ℃, dropwise adding 1-3 parts by mole of a methylating agent, stirring and preserving the mixture for 2-4 hours at room temperature to 50-60 ℃, cooling to 5-10 ℃, performing rotary evaporation, filtering and drying to obtain the 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The geometric parameters of the title compound are similar to those of 2-chloro-N-(4-nitrophenyl)acetamide and other acetanilides .Chemical Reactions Analysis
The catabolism of this compound in strain CNP-8 is likely performed by the enzymes involved in 2,6-DBNP degradation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.05 . It is a solid at room temperature with a melting point of 67-69°C . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Conformational and Structural Studies
- Structural Conformations : The conformation of the N-H bond in similar compounds like 2-Chloro-N-(3-Nitrophenyl)Acetamide and 2,2-Dichloro-N-(3-Nitrophenyl)Acetamide has been a subject of study. These studies contribute to understanding the molecular geometry and potential intermolecular interactions in derivatives of acetanilides, including 2-Chloro-N-(2-Chloro-4-Nitrophenyl)Acetamide (Gowda et al., 2007); (Gowda et al., 2008).
Applications in Material Science
- Synthesis of Monomers for Polybenzimidazoles : Derivatives like N-(4,5-Dichloro-2-Nitrophenyl)Acetamide, which are structurally related to this compound, have been used in synthesizing new AB-type monomers for polybenzimidazoles, indicating potential applications in polymer chemistry and material science (Begunov & Valyaeva, 2015).
Medical and Pharmaceutical Research
- Antibacterial Potential : Studies have explored the antibacterial activity of similar compounds, like 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)Acetamide, against pathogens like Klebsiella pneumoniae. Such research highlights the potential of derivatives of this compound in developing new antibacterial drugs (Cordeiro et al., 2020).
Environmental Science
- Environmental Impact and Sensing : Research into compounds like 1-Chloro-4-Nitrobenzene and N-(4-Hydroxyphenyl)Acetamide has addressed environmental concerns, suggesting the relevance of studying derivatives of this compound in environmental science and sensing technologies (Yi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-2-1-5(12(14)15)3-6(7)10/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKLKAQMOASLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395686 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34004-41-6 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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